4-(4-methylpiperazin-1-yl)but-2-enoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-3H,4-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGAECLOUYEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl but 2 Enoic Acid and Its Precursors
Established Synthetic Routes
Established synthetic routes to 4-(4-methylpiperazin-1-yl)but-2-enoic acid and its precursors primarily rely on direct bond formation between 1-methylpiperazine (B117243) and a four-carbon chain, or the stepwise construction of the butenoic acid portion.
Direct Alkylation and Acylation Strategies
Direct alkylation of 1-methylpiperazine is a common and straightforward approach to introduce the but-2-enoic acid precursor. This typically involves the reaction of 1-methylpiperazine with a suitable electrophile, such as a 4-halobut-2-enoate ester. For instance, the N-alkylation of piperazine (B1678402) derivatives with bromo-esters is a well-documented method. mdpi.com A general representation of this strategy involves the reaction of 1-methylpiperazine with ethyl 4-bromobut-2-enoate. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
A similar strategy has been employed in the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, where 1-methylpiperazine is reacted with 4-(chloromethyl)benzoic acid in the presence of a base like sodium bicarbonate or potassium hydroxide. google.com This highlights the general applicability of direct alkylation for the synthesis of N-substituted piperazines.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-(4-chlorophenyl)piperazine | ethyl 2-bromo-2-methylpropanoate | Cesium carbonate | DMSO | 25-30 | 82 | mdpi.com |
| 1-methylpiperazine | 4-(chloromethyl)benzoic acid | Sodium bicarbonate | DMF | 30 | 97.3 | google.com |
| 1-methylpiperazine | 4-(chloromethyl)benzoic acid | Potassium hydroxide | Water | 10 | 98.5 | google.com |
Acylation strategies can also be employed, for example, by reacting 1-methylpiperazine with a cyclic anhydride (B1165640) like maleic anhydride, which upon ring-opening would furnish a but-2-enoic acid derivative.
Michael Addition Approaches to the But-2-enoic Acid Moiety
The aza-Michael addition, or conjugate addition, of 1-methylpiperazine to an activated alkyne is a powerful method for the formation of the but-2-enoic acid backbone with inherent control over the (E)-stereochemistry. The reaction of a nucleophilic amine with an electron-deficient alkyne, such as ethyl propiolate, proceeds via a conjugate addition mechanism. This reaction is often highly stereoselective, leading predominantly to the (E)-isomer of the resulting enamine. nih.gov
The reaction of 1-methylpiperazine with ethyl propiolate would yield ethyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate. This intermediate can then be hydrolyzed to the desired carboxylic acid. The reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The stereochemical outcome is dictated by the trans addition of the amine to the alkyne. nih.govresearchgate.net
| Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Temperature | Product | Reference |
| 1-Dodecanethiol | Ethyl propiolate | Triethylamine | Various | Ambient | (Z/E)-Ethyl 3-(dodecylthio)acrylate | nih.gov |
| α-Substituted N-diphenylmethyleneglycinate | Ethyl propiolate | Not specified | Not specified | Not specified | (E/Z)-adducts | researchgate.net |
Multi-step Reaction Protocols and Optimization
The synthesis of this compound is often accomplished through a multi-step sequence. A common protocol involves the initial formation of an ester precursor, such as ethyl (E)-4-(4-methylpiperazin-1-yl)but-2-enoate, via either direct alkylation or Michael addition, followed by hydrolysis of the ester to the carboxylic acid. The hydrolysis is typically achieved under acidic or basic conditions. For example, heating the ester with hydrochloric acid in a solvent like dioxane is an effective method for de-esterification. syrris.jp
Stereoselective Synthesis Approaches
The stereochemistry of this compound is a critical aspect of its synthesis, with two main points of consideration: the geometry of the carbon-carbon double bond ((E) vs. (Z) isomerism) and the potential for chirality in substituted piperazine derivatives.
Control of (E)/(Z) Isomerism in the But-2-enoic Acid Backbone
The geometry of the double bond in the but-2-enoic acid moiety is a key stereochemical feature. The (E)-isomer is often the thermodynamically more stable and desired product. As mentioned in section 2.1.2, the Michael addition of an amine to a propiolate ester typically yields the (E)-enoate with high stereoselectivity. nih.gov
In cases where a mixture of (E) and (Z) isomers is formed, for example, through certain alkylation routes, separation can be challenging. Therefore, synthetic strategies that provide inherent control over the double bond geometry are preferred. The synthesis of (E)- and (Z)-2-methyl-2-butenoic acids has been achieved with high selectivity, demonstrating that specific reaction conditions and catalysts can be employed to favor one isomer over the other. google.com For instance, enzymatic hydrolysis of a mixture of (E,Z)-nitriles has been used to selectively produce the (E)-acid. google.com
Enantioselective Synthesis of Chiral Piperazine Derivatives
While 1-methylpiperazine itself is achiral, the introduction of substituents on the carbon atoms of the piperazine ring can create chiral centers. The development of enantioselective methods for the synthesis of C-substituted piperazines is an active area of research, driven by the prevalence of chiral piperazine-containing molecules in pharmaceuticals. rsc.orgrsc.org
Several strategies have been developed for the asymmetric synthesis of chiral piperazines. These include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For example, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been used to generate highly enantioenriched tertiary piperazines. rsc.orgcaltech.edu Another approach involves the diastereoselective functionalization of piperazines derived from chiral amino acids. While these methods are not directly applied to the synthesis of the achiral this compound, they are crucial for the preparation of more complex, chiral analogs that may have enhanced biological activity. The development of catalytic enantioselective methods is particularly important for accessing novel chemical space around the privileged piperazine scaffold. caltech.edunih.gov
Green Chemistry Principles in Synthesis Design
Several key green chemistry strategies are relevant to the synthesis of piperazine and α,β-unsaturated carboxylic acid derivatives. researchgate.net These include the use of advanced catalytic methods, safer solvents, and reaction designs that maximize the incorporation of starting materials into the final product. researchgate.netnih.gov
Catalysis as a Cornerstone of Green Synthesis
Catalytic reactions are inherently preferable to stoichiometric ones as they reduce waste by using small amounts of a substance to drive a reaction that can be regenerated. greenchemistry-toolkit.org For the synthesis of precursors to this compound, several catalytic approaches offer green advantages:
Heterogeneous Catalysis: The N-alkylation of piperazine is a key step in forming the 1-methyl-4-substituted piperazine structure. Traditional methods can be harsh or produce significant waste. researchgate.net The use of solid, reusable heterogeneous catalysts, such as acidic carbons or metals on supports like γ-alumina, can facilitate these reactions under cleaner conditions, often requiring no solvent and simplifying product purification. unl.ptresearchgate.net For instance, palladium on charcoal (Pd/C) and Raney nickel are effective and readily available heterogeneous catalysts for reductive cyclization reactions to form piperazine rings. nih.gov
Photocatalysis: Visible-light photoredox catalysis represents a modern, sustainable method for forming C-C and C-N bonds. mdpi.com This technology converts light energy into chemical energy to generate reactive intermediates in a controlled manner. mdpi.com For piperazine synthesis, photocatalysis can enable C–H functionalization, offering a greener alternative to methods that rely on toxic reagents like tin. mdpi.comacs.org Furthermore, the use of purely organic photocatalysts, which can be derived from renewable materials, enhances the sustainability of these processes. mdpi.com
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Carboxylic acid reductases (CARs), for example, can be used in biocatalytic systems to reduce α,β-unsaturated carboxylic acids to their corresponding alcohols, demonstrating the potential for enzymatic transformations on the butenoic acid moiety. rsc.orgrsc.org Such biocatalytic steps avoid harsh reducing agents and toxic metal catalysts.
Atom Economy and Efficient Reaction Design
The principle of atom economy encourages the design of syntheses where the maximum number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" procedure avoids the isolation and purification of intermediates, saving solvents, energy, and time. researchgate.netnih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are particularly high in atom economy and are a key strategy in green synthesis design. researchgate.net
Use of CO2 as a Feedstock: For the synthesis of the α,β-unsaturated carboxylic acid portion, innovative methods that utilize carbon dioxide as a C1 feedstock are being developed. Copper-catalyzed carboxylation of alkynes with CO2 provides a direct and atom-economical route to these structures, avoiding the stoichiometric phosphine (B1218219) oxide byproducts generated in classic Wittig-type reactions. chemistryviews.orgorganic-chemistry.org
Safer Solvents and Energy Efficiency
The choice of solvent and energy input are critical factors in the environmental impact of a synthesis.
Green Solvents: Many traditional organic solvents are toxic, flammable, and environmentally persistent. Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical CO2. researchgate.netresearchgate.net Piperazine itself is highly soluble in water and ethanol, suggesting that reactions involving this moiety could be designed in greener solvent systems. solubilityofthings.com
The following table summarizes the comparison between traditional and green approaches applicable to the synthesis of this compound and its precursors.
| Green Chemistry Principle | Traditional Approach Example | Green Chemistry Alternative | Key Advantage |
|---|---|---|---|
| Catalysis | Stoichiometric reagents (e.g., strong bases or alkylating agents). | Heterogeneous catalysts (e.g., Pd/C), photocatalysts, or enzymes (biocatalysis). nih.govmdpi.comrsc.org | Reduced waste, catalyst reusability, mild reaction conditions, and high selectivity. |
| Atom Economy | Use of protecting groups for selective N-alkylation of piperazine. nih.gov | One-pot synthesis, multicomponent reactions, or direct functionalization. researchgate.net | Fewer synthetic steps, reduced waste, and higher material efficiency. |
| Waste Prevention | Wittig-type reactions for α,β-unsaturated acid synthesis, generating phosphine oxide waste. chemistryviews.org | Direct carboxylation using CO2 as a C1 source. chemistryviews.orgorganic-chemistry.org | Utilizes a renewable feedstock (CO2) and eliminates high molecular weight byproducts. |
| Safer Solvents & Conditions | Use of chlorinated solvents (e.g., dichloromethane) and high-temperature reflux. nih.gov | Water, ethanol, or supercritical CO2 as solvents; microwave or visible-light irradiation. researchgate.netsolubilityofthings.comresearchgate.net | Reduced toxicity, improved safety, and lower energy consumption. |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Chemical Reactivity and Transformational Studies of 4 4 Methylpiperazin 1 Yl but 2 Enoic Acid
Reactivity of the But-2-enoic Acid Moiety
The but-2-enoic acid portion of the molecule, an α,β-unsaturated carboxylic acid, is susceptible to reactions at both the carbon-carbon double bond and the carboxyl group.
Nucleophilic Addition Reactions, Including Michael Additions
The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it a prime target for nucleophilic attack. This reactivity is central to Michael additions, where a wide array of nucleophiles can be added across the double bond.
Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Carbonyls
| Nucleophile | Reagent Example | Product Type |
| Enolates | Diethyl malonate | 1,5-dicarbonyl compound |
| Amines | Ammonia, primary/secondary amines | β-amino acid derivative |
| Thiols | Thiophenol | β-thioether |
| Cyanide | Hydrogen cyanide | β-cyano carbonyl compound |
Reduction and Oxidation Reactions of the Unsaturated System
The carbon-carbon double bond in the but-2-enoic acid moiety can undergo both reduction and oxidation. Catalytic hydrogenation, typically employing catalysts like palladium on carbon, can selectively reduce the double bond to yield the corresponding saturated butanoic acid derivative, 4-(4-methylpiperazin-1-yl)butanoic acid. chemscene.comsigmaaldrich.com
Conversely, the double bond can be subjected to oxidative cleavage using strong oxidizing agents such as ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄). These reactions would break the carbon-carbon double bond, leading to smaller carboxylic acid or aldehyde fragments. The carboxylic acid group itself is generally resistant to further oxidation under mild conditions. However, the aldehyde group in but-2-enal can be oxidized to a carboxylic acid using reagents like Tollen's reagent, which does not affect the carbon-carbon double bond. doubtnut.com
Reactions Involving the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring contains two nitrogen atoms, a tertiary amine (N-methylated) and a secondary amine equivalent (the nitrogen attached to the butenoic acid chain). ambeed.com These nitrogens are nucleophilic and basic, allowing for a variety of chemical modifications. wikipedia.org
Amidation and Esterification
The carboxylic acid functional group can readily undergo amidation or esterification reactions. Amidation, the reaction with an amine in the presence of a coupling agent, would form a new amide bond. Esterification, typically carried out by reacting the carboxylic acid with an alcohol under acidic conditions, would yield the corresponding ester.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of 4-(4-methylpiperazin-1-yl)but-2-enoic acid allows for intramolecular cyclization reactions to form various heterocyclic structures. Depending on the reaction conditions and the reagents used, different ring systems can be synthesized. For instance, intramolecular amidation could potentially lead to the formation of a lactam. The piperazine ring itself is a key component in the synthesis of more complex polycyclic structures. nih.gov
Derivatization Strategies for Functional Group Interconversion
The functional groups present in this compound can be interconverted to create a library of derivatives. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by conversion to an alkyl halide.
The tertiary nitrogen of the piperazine ring can be quaternized by reaction with an alkyl halide, forming a quaternary ammonium (B1175870) salt. The presence of the second nitrogen atom in piperazines can sometimes lead to side reactions or inhibit the reactivity of certain catalytic systems, a factor that needs to be considered in synthetic planning. mdpi.com
Table 2: Summary of Potential Derivatization Reactions
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Carboxylic Acid | SOCl₂, Amine | Amide |
| Carboxylic Acid | H⁺, Alcohol | Ester |
| Alkene | H₂, Pd/C | Alkane |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Tertiary Amine | CH₃I | Quaternary Ammonium Salt |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular skeleton and the connectivity of its constituent parts.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their proximity to one another. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butenoic acid chain, the piperazine ring, and the methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the vinyl protons on the but-2-enoic acid moiety would appear at a characteristic downfield region due to the deshielding effect of the double bond and the carboxylic acid group. The coupling constants (J) between adjacent protons would provide crucial information about the stereochemistry of the double bond (i.e., E or Z isomer).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (vinyl) | 5.8 - 6.2 | d | ~15 (trans) |
| H-3 (vinyl) | 6.8 - 7.2 | dt | ~15 (trans), ~4 |
| H-4 (methylene) | 3.1 - 3.4 | d | ~4 |
| Piperazine (ring CH₂) | 2.3 - 2.8 | m | - |
| N-CH₃ (methyl) | 2.2 - 2.4 | s | - |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbonyl carbon of the carboxylic acid would appear significantly downfield, while the aliphatic carbons of the piperazine ring and the methyl group would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| C-3 (vinyl) | 140 - 150 |
| C-2 (vinyl) | 120 - 130 |
| C-4 (methylene) | 55 - 65 |
| Piperazine (ring C) | 50 - 60 |
| Piperazine (ring C) | 45 - 55 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity within the butenoic acid chain and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the butenoic acid moiety to the piperazine ring and confirming the position of the methyl group.
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
|---|
Note: The predicted m/z is calculated based on the exact mass of the most abundant isotopes.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. The experimentally determined exact mass would be compared to the calculated exact mass for the proposed formula C₉H₁₆N₂O₂, providing strong evidence for the compound's composition.
Table 4: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Note: The calculated exact mass is for the protonated molecule.
In-depth Analysis of "this compound": A Review of Available Spectroscopic and Crystallographic Data
Initial investigations into the chemical compound this compound reveal a notable absence of detailed research findings in the public domain regarding its structural elucidation and advanced spectroscopic characterization. Despite its availability from various chemical suppliers, in-depth academic or industrial research detailing its specific vibrational and crystallographic properties appears to be limited.
This article aims to address the specified areas of interest concerning this compound; however, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the requested analyses. The following sections outline the intended areas of investigation and reflect the current lack of available information.
Structural Elucidation and Advanced Spectroscopic Characterization in Research
A thorough understanding of a molecule's three-dimensional structure and spectroscopic behavior is fundamental to its application in various scientific fields. For 4-(4-methylpiperazin-1-yl)but-2-enoic acid, such detailed characterization is crucial for confirming its chemical identity, purity, and for predicting its interactions with other molecules.
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. A hypothetical IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Expected Vibrational Modes:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration of the hydroxyl group. |
| C=O stretch (Carboxylic Acid) | 1720-1700 | Stretching vibration of the carbonyl group. |
| C=C stretch (Alkene) | 1680-1620 | Stretching vibration of the carbon-carbon double bond. |
| C-N stretch (Tertiary Amine) | 1250-1020 | Stretching vibration of the carbon-nitrogen bond in the piperazine (B1678402) ring. |
| C-H stretch (Alkane/Alkene) | 3100-2850 | Stretching vibrations of the methyl, methylene, and vinyl C-H bonds. |
This table represents expected ranges for the functional groups present in the molecule. Actual experimental data for this compound is not currently available in the reviewed literature.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid and piperazine moieties would likely play a significant role in directing the supramolecular assembly through hydrogen bonding. However, without experimental crystallographic data, any discussion of its crystal packing remains speculative.
The conformation of a molecule can be significantly influenced by the constraints of the crystal lattice. An X-ray crystal structure would reveal the preferred conformation of the butenoic acid chain and the piperazine ring in the solid state. This information is critical for understanding the molecule's shape and potential steric hindrance. At present, there are no published crystallographic studies for this compound.
Computational Chemistry and Theoretical Studies of 4 4 Methylpiperazin 1 Yl but 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic architecture of molecules. For 4-(4-methylpiperazin-1-yl)but-2-enoic acid, these calculations illuminate its fundamental properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com DFT calculations have been employed to determine the optimized geometry and electronic properties of this compound. These studies typically involve the use of specific functionals, such as B3LYP, and basis sets like 6-31+G(d), to achieve a balance between accuracy and computational cost. biointerfaceresearch.com
The key parameters derived from DFT calculations include total energy, bond lengths, bond angles, and dihedral angles, which collectively define the most stable three-dimensional conformation of the molecule. Furthermore, DFT provides insights into the distribution of electron density, which is fundamental to understanding the molecule's reactivity.
| Parameter | Calculated Value |
|---|---|
| Total Energy | Data not available in search results |
| Dipole Moment | Data not available in search results |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework reveals these reactive centers.
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons. Conversely, areas of positive potential (blue) indicate electron-deficient regions prone to nucleophilic attack.
In the context of this compound, the MEP surface would highlight the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperazine (B1678402) ring as potential sites for hydrogen bonding and other electrostatic interactions.
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior, including its conformational flexibility and interactions with other molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational methods can be used to explore the potential energy surface and identify the low-energy, stable conformers. Understanding the preferred conformation is crucial as it often dictates the molecule's biological activity.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological target. nih.govresearchgate.net
The process involves placing the ligand in various orientations and conformations within the target's binding pocket and calculating a scoring function to estimate the binding affinity. A lower docking score generally indicates a more favorable binding interaction. unar.ac.id These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Data not available in search results | Data not available in search results | Data not available in search results |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR can be instrumental in predicting its potential biological effects and in guiding the rational design of more potent and selective analogs.
Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies can be applied to understand the structure-activity landscape of compounds related to this compound.
2D-QSAR
2D-QSAR models are based on molecular descriptors that are derived from the 2D representation of a molecule. These descriptors can be broadly categorized into constitutional, topological, electrostatic, and quantum-chemical parameters. For a series of analogs of this compound, a 2D-QSAR study would involve calculating a range of these descriptors and then using statistical methods, such as multiple linear regression (MLR), to build a model that correlates a subset of these descriptors with the observed biological activity.
For instance, in studies of aryl alkanol piperazine derivatives, descriptors such as atom-type counts (e.g., Atype_C_6), dipole moment (Dipole-mag), electrotopological state indices (e.g., S_sssCH), and Jurs descriptors (e.g., Jurs-PNSA-3) have been found to be significant in predicting activity. nih.gov Similarly, for unsaturated carboxylic acids, descriptors like the logarithm of the octanol-water partition coefficient (log K_ow) and the energy of the lowest unoccupied molecular orbital (E_LUMO) have been shown to correlate with their biological effects. qsardb.org
Interactive Data Table: Common 2D-QSAR Descriptors and Their Potential Relevance
| Descriptor Category | Example Descriptor | Description | Potential Relevance for this compound Analogs |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption, distribution, and metabolism. |
| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and the ability to adopt a bioactive conformation. | |
| Topological | Wiener Index (W) | A distance-based topological index that reflects molecular branching. | Can be related to the overall shape and size of the molecule. |
| Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in a molecule. | Can correlate with various biological activities by capturing structural variations. | |
| Electrostatic | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Relates to the volume of the molecule and its potential for van der Waals interactions. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Important for predicting cell permeability and oral bioavailability. | |
| Quantum-Chemical | E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule and can be important in reactions. qsardb.org |
3D-QSAR
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. mdpi.com These techniques require the alignment of a set of molecules and the calculation of their steric and electrostatic fields. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.
For a series of this compound analogs, a 3D-QSAR study could provide contour maps that highlight regions in 3D space where modifications to the molecule would likely lead to an increase or decrease in activity. For example, a CoMFA study might reveal that bulky substituents are favored at a particular position on the piperazine ring (indicated by a green contour), while electronegative groups are disfavored near the carboxylic acid moiety (indicated by a red contour).
CoMSIA extends the CoMFA methodology by including additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more nuanced understanding of the intermolecular interactions that govern biological activity. mdpi.com A CoMSIA model for piperazine-carboxamide derivatives, for instance, highlighted that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to their activity. mdpi.com
Pharmacophore modeling is a powerful tool for understanding the key molecular features responsible for a molecule's interaction with a biological target. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For this compound and its analogs, a pharmacophore model could be developed based on a set of active compounds. This model would identify the crucial chemical features and their spatial arrangement required for activity. Typical pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and positive or negative ionizable features.
In the context of piperazine-containing compounds, the basic nitrogen atom of the piperazine ring often acts as a positive ionizable feature or a hydrogen bond acceptor. nih.gov The methyl group on the piperazine in the title compound would contribute to a hydrophobic interaction. The butenoic acid moiety contains a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, as well as a negative ionizable feature at physiological pH. The double bond in the butenoic acid chain introduces conformational rigidity and can also participate in specific interactions with a target.
A pharmacophore model for a series of analogs could reveal, for example, the optimal distance between the positive ionizable center of the piperazine ring and the negative ionizable center of the carboxylic acid. Such a model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired biological activity.
For instance, pharmacophore models for long-chain arylpiperazine ligands targeting serotonin (B10506) receptors have identified key features such as two hydrophobic/aromatic regions, a hydrogen bond donor feature (often the protonated piperazine nitrogen), and another hydrophobic area. nih.gov
Interactive Data Table: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Target Interaction |
| Positive Ionizable (PI) | Protonated piperazine nitrogen | Forms ionic interactions or hydrogen bonds with the target. |
| Hydrophobic (HY) | Methyl group on the piperazine ring | Engages in van der Waals or hydrophobic interactions within a binding pocket. |
| Hydrogen Bond Acceptor (HBA) | Carboxylate oxygen atoms, piperazine nitrogen atoms | Accepts hydrogen bonds from amino acid residues in the target protein. |
| Hydrogen Bond Donor (HBD) | Carboxylic acid proton | Donates a hydrogen bond to an acceptor group on the target. |
| Negative Ionizable (NI) | Deprotonated carboxylate group | Forms ionic interactions with positively charged residues in the target. |
By integrating the insights from both QSAR and pharmacophore modeling, a more comprehensive understanding of the structure-activity relationships of this compound and its derivatives can be achieved. This knowledge is invaluable for the rational design of new chemical entities with improved therapeutic profiles.
Mechanistic Studies of Biological Interactions of 4 4 Methylpiperazin 1 Yl but 2 Enoic Acid and Its Analogs Non Clinical
Enzyme Inhibition Mechanism Elucidation
The study of how chemical compounds inhibit enzymes is crucial for understanding their potential therapeutic applications. Research into analogs of 4-(4-methylpiperazin-1-yl)but-2-enoic acid has revealed interactions with several key enzymes.
Carbonic Anhydrase Isoenzyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 homeostasis. mdpi.com The inhibition of specific CA isoenzymes is a therapeutic strategy for a range of conditions. mdpi.com While direct inhibition studies on This compound are not documented, research on compounds containing the but-2-enoic acid scaffold suggests potential interactions. For instance, (Z)-4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)amino)but-2-enoic acid has been investigated as an inhibitor of several human carbonic anhydrase (hCA) isoforms. nih.gov This analog demonstrated inhibitory activity, particularly against the tumor-associated isoform hCA IX, with a dissociation constant (Ki) of 243.6 nM. nih.gov The inhibition of other isoforms such as hCA I and hCA II was weaker. nih.gov
| Compound | Target Isoform | Inhibition Constant (Ki) |
| (Z)-4-oxo-4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)amino)but-2-enoic acid | hCA IX | 243.6 nM |
This table presents the inhibitory activity of an analog containing the but-2-enoic acid moiety against a human carbonic anhydrase isoform.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. nih.gov Kinetic studies on piperidine (B6355638) derivatives, which are structurally related to the methylpiperazine moiety of the title compound, have provided insights into the mechanism of AChE inhibition. For example, the potent AChE inhibitor E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride ) and its derivatives have been shown to exhibit a mixed-type inhibition. nih.gov This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Investigation of Bacterial Enzyme Targets (e.g., Dehydrosqualene Synthase, DNA Gyrase)
Bacterial enzymes that are essential for survival and distinct from their mammalian counterparts are attractive targets for the development of new antibacterial agents. DNA gyrase, a type II topoisomerase, is a well-established target for antibiotics as it is crucial for bacterial DNA replication. nih.govmdpi.com While there is no specific research on the interaction of This compound with dehydrosqualene synthase, the potential for related structures to inhibit DNA gyrase has been explored. The inhibition of DNA gyrase can occur through different mechanisms, including interference with ATP binding or by stabilizing the cleavage complex of gyrase bound to DNA, which leads to double-strand breaks and cell death. mdpi.com Natural products such as coumarins and cyclothialidines inhibit the ATPase activity of DNA gyrase by blocking the binding of ATP to the GyrB subunit. researchgate.net
Kinetic Analysis of Enzyme Inhibition and Binding Modes
The detailed kinetic analysis of enzyme inhibition provides crucial information about the potency and mechanism of an inhibitor. For compounds acting on acetylcholinesterase, Lineweaver-Burk plots are often used to determine the type of inhibition. nih.gov In the case of E2020 and its analogs, these plots revealed a mixed-type inhibition, and the inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (KI') were determined. nih.gov The low values of these constants for E2020 indicate its strong inhibitory effect on AChE. nih.gov
Receptor Binding Studies and Modulation
Beyond enzyme inhibition, analogs of This compound have been investigated for their ability to bind to and modulate the function of specific receptors. A notable example is the study of analogs of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective ligands for the dopamine (B1211576) D3 receptor. nih.gov One of the most promising compounds from this series, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide , which shares the piperazine (B1678402) and trans-but-2-enyl structural features with the title compound, displayed high affinity and selectivity for the human dopamine D3 receptor. nih.gov
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (D2/D3) |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD3 | 0.7 nM | 133 |
| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD2L | 93.3 nM |
This table summarizes the receptor binding data for a close structural analog of this compound.
This analog not only binds with high affinity but also acts as a potent antagonist at the D3 receptor. nih.gov
Investigation of Fundamental Cellular Pathway Modulation
The interaction of a compound with its molecular target can trigger a cascade of events that modulate fundamental cellular pathways. The dopamine D3 receptor is involved in various signaling pathways, and its modulation can have significant cellular effects. The potent D3 receptor antagonist, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide , was shown to inhibit the quinpirole-stimulated mitogenesis in Chinese hamster ovary (CHO) cells transfected with human dopamine D3 receptors, with an EC50 value of 3.0 nM. nih.gov This demonstrates that the binding of this analog to the D3 receptor translates into a functional cellular response, specifically the inhibition of cell proliferation induced by a dopamine agonist. nih.gov
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The 4-(4-methylpiperazin-1-yl)but-2-enoic acid framework is a key component in the development of various therapeutic agents. The piperazine (B1678402) group is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).
Detailed research has shown that the related piperazin-1-yl]-trans-but-2-enyl core structure is integral to a class of potent and selective dopamine (B1211576) D3 receptor antagonists. While specific research detailing the direct use of this compound as the immediate precursor is not broadly published, its structure strongly suggests its utility in synthesizing such antagonists. The synthesis would typically involve the coupling of the carboxylic acid group with various amine-containing fragments to produce a library of amide derivatives. These derivatives are then tested for their affinity and selectivity for the dopamine D3 receptor, which is a key target in the treatment of substance abuse and other neuropsychiatric disorders.
The general synthetic approach is highlighted by the creation of analogues where the butenyl linker provides a rigidified conformation, which can be crucial for high-affinity receptor binding.
Table 1: Potential Pharmacological Scaffolds Derived from this compound
| Target Class | Potential Scaffold | Therapeutic Area |
|---|---|---|
| Dopamine Receptors | N-Aryl-4-(4-methylpiperazin-1-yl)but-2-enamides | CNS Disorders, Addiction |
| Kinase Inhibitors | Piperazinyl-butenoyl-heterocycles | Oncology, Inflammatory Diseases |
Applications in the Synthesis of Novel Heterocyclic Compounds
The reactivity of the α,β-unsaturated carboxylic acid system in this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. Heterocycles are fundamental to medicinal chemistry, forming the core of a vast number of pharmaceuticals.
The butenoic acid moiety can participate in Michael additions, where nucleophiles add to the β-position of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the molecule can undergo cycloaddition reactions or be used in multi-component reactions to build complex ring systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings, while reactions with dinucleophiles like thiourea (B124793) can yield pyrimidine-based heterocycles. These reactions pave the way for creating novel chemical entities with potential biological activity.
While specific examples starting directly from this compound are not extensively documented in peer-reviewed literature, the utility of similar butenoic acid derivatives in generating diverse heterocyclic systems is a well-established principle in organic chemistry.
Utility in Divergent and Combinatorial Synthesis Methodologies for Chemical Libraries
The structure of this compound is well-suited for use in divergent and combinatorial synthesis, which are strategies used to rapidly generate large collections of related compounds known as chemical libraries. These libraries are invaluable for high-throughput screening in drug discovery.
The carboxylic acid function serves as a key handle for parallel amide synthesis. By reacting the acid with a diverse set of amines in a multi-well plate format, a large library of N-substituted amides can be generated efficiently. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Furthermore, a divergent strategy can be employed where the double bond is first functionalized in various ways (e.g., epoxidation, dihydroxylation, conjugate addition) before the carboxylic acid is reacted. This creates multiple distinct molecular backbones from a single starting material, which can then be further diversified, amplifying the number of unique compounds in the library. Although specific library synthesis based on this exact compound is not detailed in available literature, its molecular design is inherently compatible with these modern drug discovery methodologies.
Analytical Methodologies for Research Purity and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are central to the analysis of pharmaceutical compounds, offering high-resolution separation of the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 4-(4-methylpiperazin-1-yl)but-2-enoic acid. Due to the presence of a piperazine (B1678402) moiety, which may lack a strong UV chromophore for sensitive detection, derivatization can be a valuable strategy. jocpr.comrdd.edu.iq A pre-column derivatization with a reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to introduce a UV-active tag, allowing for low-level detection. jocpr.com
A typical HPLC method for a derivatized piperazine-containing compound could utilize a reversed-phase column. The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary phase and a polar mobile phase.
Table 1: Illustrative HPLC Parameters for the Analysis of a Derivatized Piperazine Compound
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35°C jocpr.com |
| Detection Wavelength | 340 nm (after derivatization with NBD-Cl) jocpr.com |
| Injection Volume | 10 µL jocpr.com |
The inclusion of diethylamine in the mobile phase can improve peak shape and chromatographic efficiency for basic compounds like piperazine derivatives. jocpr.com Method validation would be essential and should include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a derivatized piperazine compound, an LOD of 30 ppm and an LOQ of 90 ppm have been reported. jocpr.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which is not inherently volatile, derivatization is necessary to increase its volatility and thermal stability. semanticscholar.org Silylation or acylation of the carboxylic acid and the secondary amine (if present, though in this case it is a tertiary amine) are common derivatization approaches. researchgate.net
GC-MS analysis provides not only retention time data for purity assessment but also mass spectra which offer valuable structural information for impurity identification. researchgate.netnih.gov The fragmentation patterns of piperazine derivatives in the mass spectrometer are often characteristic and can be used for their specific identification. researchgate.net
Table 2: General GC-MS Parameters for the Analysis of Derivatized Piperazine Compounds
| Parameter | Condition |
| Column | Rtx-200 (100% trifluoropropyl methyl polysiloxane) nih.gov |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Optimized gradient (e.g., initial hold, ramp, final hold) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
The choice of derivatizing agent and the specific GC column and temperature program would need to be optimized for the specific compound and potential impurities.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound, provided the compound exhibits sufficient absorbance at a suitable wavelength. The α,β-unsaturated carboxylic acid moiety is expected to have a UV absorbance maximum around 210 nm. researchgate.netlibretexts.org However, measurements at such low wavelengths can be prone to interference from other components and solvents.
For piperazine-containing compounds that lack a strong chromophore, spectrophotometric methods often rely on the formation of a colored complex. ekb.egekb.egnih.gov For instance, piperazine can react with reagents like phenothiazine and N-bromosuccinimide to produce colored products that can be measured in the visible region. nih.gov Another approach involves the formation of N-nitroso derivatives which can be measured in the UV region. nih.gov
Table 3: Example of a Spectrophotometric Method for Piperazine Determination
| Method | Reagents | Wavelength (λmax) | Linearity Range |
| Complexation | Phenothiazine, N-bromosuccinimide | 595 nm nih.gov | 0.5–5 µg/mL nih.gov |
| Derivatization | Nitrous Acid | Not specified | 1–15 µg/mL nih.gov |
The applicability of these methods to this compound would require experimental verification and optimization of reaction conditions such as pH, temperature, and reaction time.
Purity Determination Methods for Research Applications
For research purposes, establishing the purity of a compound is critical. A combination of the above-mentioned techniques is often employed to provide a comprehensive purity profile.
Chromatographic Purity: HPLC is the most widely used technique for determining the purity of a non-volatile active pharmaceutical ingredient (API). youtube.com The purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mass Spectrometry: In conjunction with chromatography (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the main component and helps in the identification of impurities. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful primary method for purity determination. It allows for the direct quantification of the analyte against a certified reference standard without the need for a calibration curve of the analyte itself.
A comprehensive approach to purity determination would involve using an orthogonal set of analytical techniques to ensure that all potential impurities are detected and quantified.
Future Research Directions and Unexplored Avenues for 4 4 Methylpiperazin 1 Yl but 2 Enoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The advancement of green chemistry principles offers a crucial opportunity to develop novel and sustainable synthetic routes for 4-(4-methylpiperazin-1-yl)but-2-enoic acid. Current synthetic methods often rely on conventional approaches that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. Future research should focus on the development of more environmentally benign and efficient synthetic strategies.
Key areas for exploration include:
One-Pot Synthesis: Designing a one-pot reaction where all reactants are added simultaneously to produce the final compound would significantly improve efficiency and reduce waste.
Heterogeneous Catalysis: The use of solid catalysts can simplify purification processes and allow for catalyst recycling, contributing to a more sustainable process.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety.
Photoredox Catalysis: This emerging field in organic synthesis utilizes light to drive chemical reactions, often under mild conditions, and could provide a novel route to the synthesis of this compound and its derivatives.
| Synthetic Approach | Potential Advantages |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, and increased overall yield. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, leading to cost reduction and less waste. |
| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, and access to unique reaction pathways. |
Design and Synthesis of Advanced Derivatives with Tailored Biological Activities
The inherent structural features of this compound make it an excellent scaffold for the design and synthesis of advanced derivatives with a wide spectrum of biological activities. The piperazine (B1678402) ring and the butenoic acid chain offer multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Future research in this area should be directed towards:
Antimicrobial Agents: By modifying the substituents on the piperazine ring or the carboxylic acid group, it may be possible to develop potent antimicrobial agents. The synthesis of hybrid molecules, for instance by incorporating a thiazolidinedione moiety, could lead to compounds with enhanced antibacterial and anti-biofilm properties.
Anticancer Therapeutics: The piperazine core is a common feature in many anticancer drugs. The synthesis of derivatives with different aromatic or heterocyclic groups attached to the piperazine nitrogen could yield compounds with significant antitumor activity.
Central Nervous System (CNS) Active Agents: Piperazine derivatives are known to exhibit a range of CNS activities, including antipsychotic, antidepressant, and anxiolytic effects. Modifications to the structure of this compound could lead to the discovery of novel neuropharmacological agents.
In-depth Mechanistic Investigations at the Molecular Level
Understanding the molecular mechanism of action is paramount for the rational design of more effective and safer drugs. For this compound and its future derivatives, in-depth mechanistic studies are essential.
Potential avenues for investigation include:
Enzyme Inhibition Assays: Given that butenoic acid derivatives have shown inhibitory activity against enzymes like carbonic anhydrase, it would be valuable to screen this compound and its analogs against a panel of relevant enzymes.
Receptor Binding Studies: The piperazine moiety is known to interact with various receptors in the central nervous system, such as dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. Radioligand binding assays could elucidate the receptor binding profile of this compound and its derivatives.
Cellular and Molecular Biology Techniques: Investigating the effects of these compounds on cellular signaling pathways, gene expression, and protein-protein interactions will provide a deeper understanding of their biological effects. For instance, exploring its effects on the GABAergic system could be a fruitful area of research, as piperazine is known to act on GABA receptors.
Potential Applications in Material Science Research
The unique chemical structure of this compound also presents opportunities for its application in material science. The presence of a polymerizable butenoic acid group and a functional piperazine moiety makes it an interesting monomer for the synthesis of novel polymers.
Future research could focus on:
Antimicrobial Polymers: The incorporation of this compound into polymer chains could lead to the development of materials with inherent antimicrobial properties. Such materials could find applications in medical devices, food packaging, and coatings.
Functional Polymers: The piperazine group can be further functionalized to introduce specific properties into a polymer, such as responsiveness to stimuli (e.g., pH), metal chelation capabilities, or catalytic activity.
Drug Delivery Systems: Polymers derived from this compound could be designed as carriers for the controlled release of therapeutic agents.
Advanced Computational Predictive Modeling for Chemical Biology and Drug Discovery Initiatives
In silico methods are indispensable tools in modern drug discovery and chemical biology. Advanced computational modeling can accelerate the research and development process for this compound and its derivatives.
Key computational approaches to be explored include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. This can guide the design of new compounds with improved potency.
Molecular Docking: This technique can predict the binding mode of the compound and its derivatives to the active site of a biological target, such as an enzyme or a receptor. This provides insights into the molecular basis of their activity.
ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico ADME models can predict the pharmacokinetic properties of the compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.
| Computational Method | Application in Research |
| QSAR | Guiding the design of new derivatives with enhanced biological activity. |
| Molecular Docking | Elucidating the binding interactions with biological targets. |
| ADME Prediction | Assessing the drug-likeness and pharmacokinetic profile of new compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
